Cas no 653-95-2 (Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate)
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
- 4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester
- 4-Amino-2-trifluormethyl-pyrimidin-5-carbonsaeure-aethylester
- A12298
- ACN-000512
- AK139648
- CTK8J8748
-
- MDL: MFCD08436633
- Inchi: InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(8(9,10)11)14-5(4)12/h3H,2H2,1H3,(H2,12,13,14)
- InChI Key: XXLXNQNEJONCMU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN=C(C(F)(F)F)NC1=N
Computed Properties
- Exact Mass: 235.05694
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 78.1
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 130142-1g |
4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester, 95%+ |
653-95-2 | 95% | 1g |
$630.00 | 2023-09-06 | |
| Chemenu | CM167942-1g |
4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester |
653-95-2 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM167942-1g |
4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester |
653-95-2 | 95% | 1g |
$328 | 2023-02-02 | |
| abcr | AB386894-1 g |
4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester, 95%; . |
653-95-2 | 95% | 1g |
€412.10 | 2023-04-25 | |
| A2B Chem LLC | AG73404-1g |
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate |
653-95-2 | 95%+ | 1g |
$499.00 | 2024-04-19 | |
| A2B Chem LLC | AG73404-5g |
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate |
653-95-2 | 95%+ | 5g |
$1372.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740018-1g |
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate |
653-95-2 | 98% | 1g |
¥5572.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740018-5g |
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate |
653-95-2 | 98% | 5g |
¥17309.00 | 2024-05-05 | |
| abcr | AB386894-1g |
4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester, 95%; . |
653-95-2 | 95% | 1g |
€412.10 | 2025-04-17 | |
| abcr | AB386894-5g |
4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester, 95%; . |
653-95-2 | 95% | 5g |
€1228.60 | 2025-04-17 |
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate Suppliers
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 653-95-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate, identified by its CAS number 653-95-2, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its pyrimidine core structure and the presence of both amino and trifluoromethyl substituents, has garnered considerable attention due to its versatile applications in drug development. The unique combination of functional groups makes it a valuable building block for synthesizing a wide array of pharmacologically active molecules.
The Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate molecule exhibits remarkable chemical properties that facilitate its use in various synthetic pathways. The trifluoromethyl group, in particular, enhances the metabolic stability and binding affinity of the resulting drug candidates, making it a preferred choice for medicinal chemists aiming to develop compounds with improved pharmacokinetic profiles. Additionally, the amino group provides a reactive site for further functionalization, allowing for the creation of more complex structures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, anticancer and antiviral drugs have been areas of intense investigation. The pyrimidine scaffold is a common motif in many such drugs due to its ability to mimic natural nucleobases and interact with biological macromolecules. Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate leverages this property, serving as a precursor for synthesizing molecules that can inhibit key enzymes involved in cancer cell proliferation and viral replication.
One of the most compelling applications of Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate moiety into drug candidates, researchers can design molecules that selectively inhibit specific kinases, thereby disrupting abnormal signaling cascades. Several preclinical studies have demonstrated the efficacy of such inhibitors in reducing tumor growth and preventing metastasis.
The trifluoromethyl group in Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate also contributes to the lipophilicity of the resulting compounds, which is a critical factor in drug absorption and distribution. Lipophilic drugs tend to cross biological membranes more easily, leading to improved bioavailability. This property has been exploited in the design of antiviral agents, where enhanced membrane permeability can lead to more effective viral entry inhibition.
Furthermore, Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate has found applications in the synthesis of vaccines and immunotherapeutic agents. The ability to modify its structure allows for the creation of peptides and small molecules that can elicit an immune response against specific pathogens or cancer cells. Recent advancements in immunology have highlighted the importance of such targeted therapies in treating chronic infections and malignancies.
The synthetic pathways involving Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate are well-documented and highly efficient. Researchers have developed multiple routes for its preparation, each offering distinct advantages depending on the desired scale and purity requirements. Common methods include condensation reactions with appropriate carbonyl compounds followed by functional group transformations to introduce the necessary substituents. These synthetic strategies ensure that pharmaceutical companies can produce this intermediate on an industrial scale without compromising quality.
In conclusion, Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 653-95-2) is a cornerstone in modern pharmaceutical synthesis. Its unique structural features make it an invaluable tool for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications for this compound, its importance in drug discovery is only expected to grow. The ongoing development of novel synthetic methodologies further enhances its utility, ensuring that it remains at the forefront of pharmaceutical innovation.
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